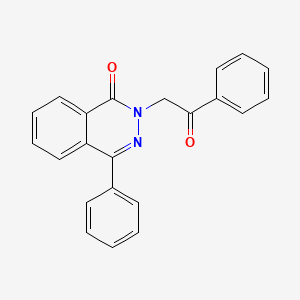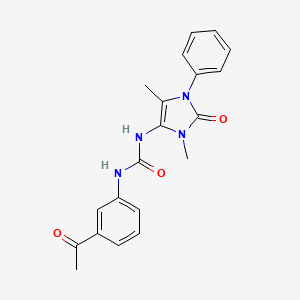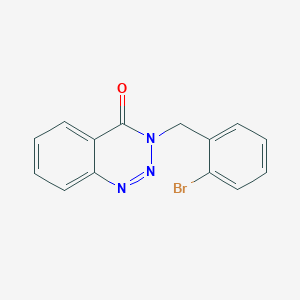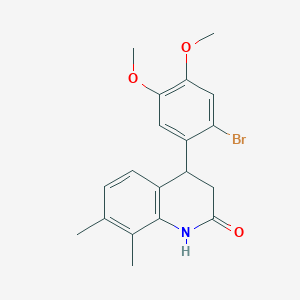
2-Phenacyl-4-phenylphthalazin-1-one
Overview
Description
2-Phenacyl-4-phenylphthalazin-1-one is a complex organic compound with a unique structure that includes a phthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenacyl-4-phenylphthalazin-1-one typically involves the reaction of 2-hydroxyacetophenone with 4H-chromen-4-one, carbon disulfide, potassium carbonate, and bromoethane. The reaction is carried out at 35°C with efficient stirring and monitored by thin layer chromatography (TLC) at 254 nm . After the reaction is completed, the mixture is cooled to room temperature, poured into ice water, and extracted with ethyl acetate. The organic layers are then washed with anhydrous sodium sulfate, and the solvent is removed under reduced pressure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Phenacyl-4-phenylphthalazin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in halogenated derivatives .
Scientific Research Applications
2-Phenacyl-4-phenylphthalazin-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In medicine, it has potential as a therapeutic agent due to its unique structure and reactivity .
Mechanism of Action
The mechanism of action of 2-Phenacyl-4-phenylphthalazin-1-one involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest its role in modulating oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 2-(2-oxo-2-phenylethyl)-2H-1,4-benzothiazin-3(4H)-one and diethyl (2-oxo-2-phenylethyl)phosphonate . These compounds share structural similarities but differ in their specific functional groups and reactivity.
Uniqueness: What sets 2-Phenacyl-4-phenylphthalazin-1-one apart is its phthalazinone core, which imparts unique chemical and biological properties. This core structure allows for versatile modifications and applications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-phenacyl-4-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-20(16-9-3-1-4-10-16)15-24-22(26)19-14-8-7-13-18(19)21(23-24)17-11-5-2-6-12-17/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTYWHMUXHNWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B4236966.png)
![2-chloro-N-[4-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4236969.png)

![1-Azepanyl[3-(2-chloro-6-nitrophenoxy)phenyl]methanone](/img/structure/B4236992.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4236995.png)

![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B4237026.png)
![2-[(2,5-DIOXO-1-PYRROLIDINYL)OXY]-N~1~-(1-NAPHTHYL)ACETAMIDE](/img/structure/B4237032.png)


![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4237054.png)

![5-CHLORO-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE](/img/structure/B4237074.png)
![N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea](/img/structure/B4237082.png)
